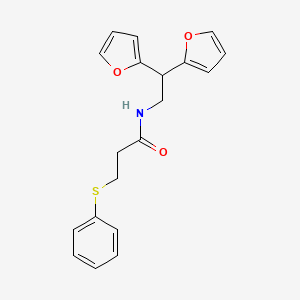
1,3-Bis(methylamino)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
BMAP can be synthesized using various methods, including the reaction of formaldehyde and dimethylamine. The reaction produces 1,3-dimethylamino-2-propanol, which can be further reacted with formaldehyde and methylamine to obtain BMAP.
Molecular Structure Analysis
1,3-Bis(methylamino)propan-2-ol contains a total of 21 bonds; 7 non-H bonds, 4 rotatable bonds, 2 secondary amine(s) (aliphatic), 1 hydroxyl group(s), and 1 secondary alcohol(s) .
Physical And Chemical Properties Analysis
The molecular formula for BMAP is C6H16N2O and has a molecular mass of 132.21 g/mol. The compound has a boiling point of 219-220°C and a melting point of -34°C. BMAP is a strong base and a good nucleophile, and it reacts readily with acids, forming salts.
Aplicaciones Científicas De Investigación
Synthesis of Amino Acids and Peptides BMAP is used in the synthesis of amino acids and peptides. These are fundamental building blocks of proteins and have wide-ranging applications in biological research and drug development.
Schiff Base Formation
BMAP can be used to synthesize Schiff bases . Schiff bases are versatile molecules that have received great attention in different fields. They have been used as dyes, pigments, corrosion inhibitors, thermo-stable materials, catalysts, and in medical applications as antifungal, anticancer, and antibacterial agents .
Mecanismo De Acción
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Its water solubility is slightly soluble , which may influence its bioavailability .
Result of Action
1,3-Bis(methylamino)propan-2-ol has been shown to have a variety of biological properties, including antimicrobial, antifungal, and antiviral activities. It has also been shown to be effective against cancer cells.
Action Environment
The action, efficacy, and stability of 1,3-Bis(methylamino)propan-2-ol can be influenced by various environmental factors. For instance, its solubility in water may affect its distribution in the body and its interaction with biological targets . More research is needed to fully understand how environmental factors influence the action of 1,3-bis(methylamino)propan-2-ol .
Propiedades
IUPAC Name |
1,3-bis(methylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O/c1-6-3-5(8)4-7-2/h5-8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNHRPFNCJRRPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CNC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(methylamino)propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2633378.png)
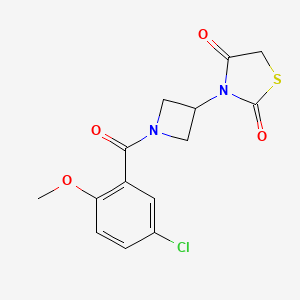
![(4-(benzo[d][1,3]dioxol-5-yl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2633383.png)
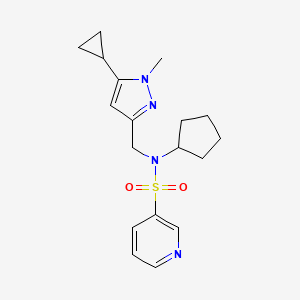
![4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-furoate](/img/structure/B2633386.png)

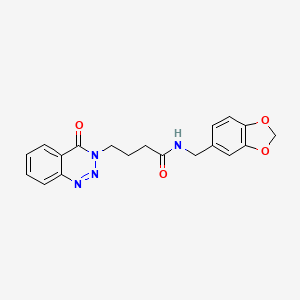
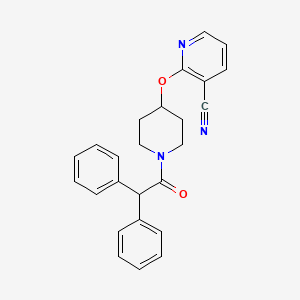
![N-(3-Ethoxyspiro[3.3]heptan-1-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]prop-2-enamide](/img/structure/B2633391.png)
![2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B2633393.png)
![6-benzyl-3-[(4-phenylpiperazino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2633397.png)
![(Z)-4-benzoyl-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2633399.png)
